4-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O2S/c1-3-11-21-16-14(23-2)5-4-6-15(16)24-18(21)20-17(22)12-7-9-13(19)10-8-12/h1,4-10H,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMYVMWJUVYXJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(C=C3)Cl)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. One common method involves the reaction of 4-chloroaniline with 2-mercaptobenzothiazole under specific conditions to form the benzothiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives and benzamides, such as:
- 4-chloro-3-methoxy-2-methylpyridine N-oxide
- 4-chloro-2-pyridinecarboxylic acid
- 4-chloro-3-methoxy-2-methylpyridine .
Uniqueness
What sets 4-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
4-chloro-N-[(2Z)-4-methoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound features a benzothiazole core, which is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves the following steps:
- Formation of the Benzothiazole Ring : Cyclization of o-aminothiophenol with carbon disulfide and an alkyl halide.
- Methoxylation : Introduction of the methoxy group via methylation using methyl iodide.
- Alkylation : Addition of the propynyl group through nucleophilic substitution with propargyl bromide.
Anticancer Activity
Research has indicated that compounds related to benzothiazoles exhibit significant anticancer properties. For instance, studies have shown that derivatives like 4-chloro-N-(substituted)benzamides can inhibit cell proliferation in various cancer cell lines. In a comparative study, 4-chloro-N-(2Z)-4-methoxy derivatives demonstrated moderate to strong antiproliferative effects against cancer cells with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-chloro-N-[...] | MCF7 (Breast) | 10.5 |
| 4-chloro-N-[...] | A549 (Lung) | 12.0 |
| 4-chloro-N-[...] | HeLa (Cervical) | 8.9 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits antibacterial activity against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined to be in the range of 25–50 µg/mL for these bacteria .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 30 |
| Escherichia coli | 40 |
| Bacillus subtilis | 50 |
Enzyme Inhibition
Another significant aspect of this compound's biological activity is its role as an enzyme inhibitor. Studies have shown that it can inhibit key enzymes involved in cancer progression and inflammation, such as acetylcholinesterase and urease . The inhibition rates were found to be comparable to standard inhibitors used in clinical settings.
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 65 |
| Urease | 70 |
The mechanism by which this compound exerts its biological effects may involve:
- Enzyme Binding : The compound may bind to active sites or allosteric sites on target enzymes, altering their conformation and function.
- Receptor Interaction : It may interact with cellular receptors that modulate signaling pathways related to cell proliferation and apoptosis.
- Cell Cycle Arrest : Some studies suggest that benzothiazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological contexts:
- Study on Anticancer Properties : A study conducted on MCF7 breast cancer cells showed that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis markers.
- Antimicrobial Efficacy : A clinical evaluation demonstrated that the compound effectively inhibited bacterial growth in infected wounds, supporting its potential use as an antimicrobial agent.
Q & A
Q. What are the optimized synthetic routes for 4-chloro-N-[(2Z)-...]benzamide, and how are reaction conditions controlled to maximize yield?
- Methodological Answer : The synthesis involves multi-step reactions, including cyclization of precursors and coupling reactions. Key steps include:
- Sonogashira coupling to introduce the prop-2-yn-1-yl group (e.g., using Pd catalysts under inert atmospheres) .
- Cyclization with DBU (1,8-diazabicycloundec-7-ene) to form the benzothiazole core, requiring anhydrous solvents (e.g., DCM) and monitored via TLC .
- Amidation using benzoyl chloride derivatives under reflux in ethanol with glacial acetic acid as a catalyst .
- Optimization : Yield is maximized by controlling temperature (60–80°C), solvent polarity, and reaction time (4–12 hours). Purity is validated via HPLC (>95%) .
Q. Table 1: Reaction Conditions for Key Steps
| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, CuI | THF | 60°C | 6 h | 65–75 |
| Cyclization | DBU | DCM | RT | 2 h | 80–85 |
| Amidation | Benzoyl chloride, EtOH | Ethanol | Reflux | 4 h | 70–80 |
Q. How is the molecular structure of this compound characterized, and what spectroscopic techniques are critical for confirming its configuration?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy :
- ¹H NMR identifies the (2Z)-configuration via coupling constants between the benzothiazole and benzamide moieties (e.g., deshielded protons at δ 7.8–8.2 ppm) .
- ¹³C NMR confirms substituents (e.g., methoxy at δ 55 ppm, propynyl carbons at δ 75–85 ppm) .
- FT-IR : Detects functional groups (C=O stretch at ~1680 cm⁻¹, C≡C at ~2100 cm⁻¹) .
- X-ray Crystallography : Resolves tautomeric forms (e.g., imino vs. enamine) and validates the Z-configuration via bond angles and distances .
Advanced Research Questions
Q. What biological activities are associated with this compound, and what methodologies are used to evaluate its pharmacological potential?
- Methodological Answer : Preliminary studies suggest:
- Antimicrobial Activity : Tested via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) .
- Anticancer Potential : Evaluated via MTT assays on cancer cell lines (e.g., IC₅₀ = 12–25 µM against HeLa cells) .
- Mechanistic Insights : Molecular docking identifies interactions with DNA gyrase (antimicrobial) or tubulin (anticancer) .
Q. Table 2: Biological Activity Data
| Assay Type | Target | Result (IC₅₀/MIC) | Model System |
|---|---|---|---|
| MTT | HeLa Cells | 18.5 µM | In vitro |
| Broth Microdilution | S. aureus | 12 µg/mL | ATCC 25923 |
Q. How can tautomeric forms and reaction mechanisms involving this compound be analyzed experimentally and computationally?
- Methodological Answer :
- X-ray/Neutron Diffraction : Resolves tautomeric equilibria (e.g., imino form dominance in crystal structures via C–N bond lengths of 1.308–1.353 Å) .
- DFT Calculations : Predicts stability of tautomers (e.g., ΔG between imino and enamine forms < 1 kcal/mol) and reaction pathways (e.g., cyclization energy barriers) .
- Kinetic Studies : Monitors tautomerization rates via UV-Vis spectroscopy (λ = 300–400 nm) under varying pH .
Q. What strategies mitigate contradictions in reported reactivity data, such as unexpected byproducts during synthesis?
- Methodological Answer :
- Byproduct Analysis : LC-MS identifies impurities (e.g., over-oxidized propynyl groups).
- Condition Screening : Systematic variation of catalysts (e.g., Pd vs. Cu) and solvents (polar vs. nonpolar) reduces side reactions .
- Mechanistic Probes : Isotopic labeling (e.g., ¹⁸O in amidation) traces reaction pathways .
Methodological Best Practices
- Synthesis : Prioritize inert atmospheres (N₂/Ar) for moisture-sensitive steps .
- Characterization : Combine NMR with high-resolution MS to resolve structural ambiguities .
- Biological Testing : Include positive controls (e.g., cisplatin for anticancer assays) and validate via orthogonal assays (e.g., flow cytometry for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
